![molecular formula C7H14O B3075748 Cyclopentanol, 2,2-dimethyl-, (S)- CAS No. 103532-77-0](/img/structure/B3075748.png)
Cyclopentanol, 2,2-dimethyl-, (S)-
Overview
Description
“Cyclopentanol, 2,2-dimethyl-, (S)-” is a chemical compound with the molecular formula C7H14O . It is also known as "(S)-2,2-dimethylcyclopentan-1-ol" . The compound contains a total of 22 bonds, including 8 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “Cyclopentanol, 2,2-dimethyl-, (S)-” includes a five-membered ring with two methyl groups (CH3) attached to the same carbon atom and a hydroxyl group (OH) attached to an adjacent carbon atom . The 3D structure can be visualized using specialized software .Physical And Chemical Properties Analysis
“Cyclopentanol, 2,2-dimethyl-, (S)-” has a molecular weight of 114.19 . It is stored at a temperature between 28°C .Scientific Research Applications
1. Synthesis of Sesquiterpenes
- Cyclopentanol derivatives are used in synthesizing sesquiterpenes like cuparanes and herbertanes. This is demonstrated in the synthesis of compounds such as alpha-cuparenone and herbertene (Bernard, Frongia, Secci, & Piras, 2005).
2. Combustion and Fuel Studies
- Studies on cyclopentane/dimethyl ether blends inform our understanding of multi-component mixtures, relevant in automotive fuels (Lokachari, Wagnon, Kukkadapu, Pitz, & Curran, 2021).
3. Thermodynamics and Vapor Studies
- Research on cyclopentane and its derivatives, including 2,2-dimethyl-cyclopentanol, helps in understanding their thermodynamic properties, which are crucial for various chemical processes (Mccullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).
4. Ring Expansion Studies
- Cyclopentanol derivatives are key in studies related to ring expansion, demonstrated in palladium-catalyzed reactions, important in organic chemistry (Martínez, Vilar, Fraile, Cerero, & Maroto, 2005).
5. Biofuel Research
- Cyclopentanol is being investigated as an alternative biofuel, with studies examining its combustion characteristics in blends with diesel (Chen, Su, He, Zhang, Xu, & Zhou, 2020).
6. Chemical Synthesis and Catalysis
- It's involved in studies focusing on chemical synthesis and catalysis, such as the formation of cyclopentanone from dimethyl hexanedioate over catalysts like CeO2 (Nagashima, Sato, Takahashi, Sodesawa, & Akashi, 2006).
properties
IUPAC Name |
(1S)-2,2-dimethylcyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H]1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanol, 2,2-dimethyl-, (S)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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